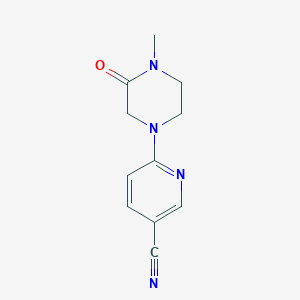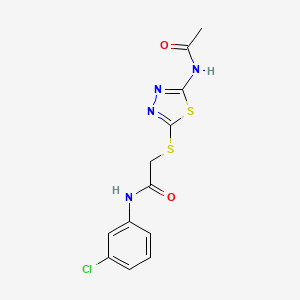![molecular formula C11H11F2NO2 B2426220 N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide CAS No. 2361639-68-9](/img/structure/B2426220.png)
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the class of compounds known as propenamides, and its unique chemical structure makes it a promising candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide has shown great potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been used as a tool to study the role of specific ion channels in neuronal signaling and synaptic transmission. In cancer research, it has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, it has been used as a lead compound for developing new drugs that target specific molecular pathways.
Wirkmechanismus
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system. By blocking this channel, this compound can reduce pain perception and has shown potential as a treatment for chronic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain perception, inhibiting cancer cell growth, and modulating ion channel activity. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and administration route for different applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide has several advantages for use in lab experiments, including its high purity and potency, as well as its ability to selectively target specific molecular pathways. However, it also has some limitations, including its high cost and limited availability. Additionally, further research is needed to fully understand the potential side effects and toxicities of this compound.
Zukünftige Richtungen
There are several future directions for research on N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide, including exploring its potential as a treatment for chronic pain and cancer, as well as investigating its effects on other ion channels and molecular pathways. Additionally, further research is needed to optimize the synthesis method and develop more efficient and cost-effective ways to produce the compound. Overall, this compound has shown great promise as a tool for scientific research and has the potential to make significant contributions to various fields of study.
Synthesemethoden
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroanisole with a Grignard reagent, followed by the addition of acetic anhydride and a base. This results in the formation of the intermediate compound, which is then reacted with propargyl bromide to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)-5-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-3-10(15)14-8-6-7(2)4-5-9(8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFMVSVLIMELAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

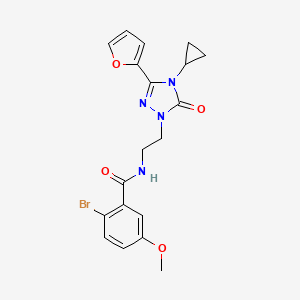
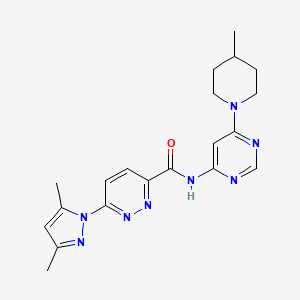

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)
![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)
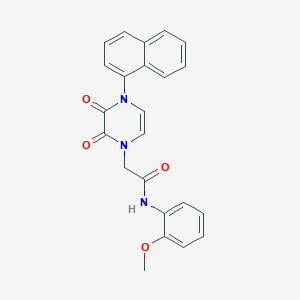
![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)



![N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)
